2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium
Description
This compound, systematically named N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (IUPAC: 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol), is a polyhydroxyethylated ethylenediamine derivative. Its molecular formula is C₁₀H₂₄N₂O₄, with a molecular weight of 236.31 g/mol . Structurally, it features two ethylenediamine cores each substituted with two 2-hydroxyethyl groups, resulting in four hydroxyl groups that enhance its hydrophilicity. It is commercially available as a viscous liquid with slight solubility in water and ethanol .
Properties
Molecular Formula |
C10H24N2O4Ti |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium |
InChI |
InChI=1S/C10H24N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h13-16H,1-10H2; |
InChI Key |
AKPNQQCZXQKCHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCO)CCO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Polyhydroxyethyl Amines
The ligand component, 2-[bis(2-hydroxyethyl)amino]ethanol, is structurally related to triethanolamine and can be synthesized via controlled nucleophilic addition reactions involving ethylenediamine and ethylene oxide or diethanolamine and 1,2-dichloroethane. The key synthetic routes are:
Ethylene Oxide Reaction with Ethylenediamine : Ethylenediamine reacts with ethylene oxide in a molar ratio typically around 1:4 under alkaline catalysis (e.g., NaOH), at temperatures between 50–70°C, to yield N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, a related polyhydroxyethylamine compound. This reaction is characterized by high yield (>85%) and purity (>97%) after purification steps such as distillation or recrystallization.
Diethanolamine and 1,2-Dichloroethane Reaction : An alternative method involves reacting diethanolamine with 1,2-dichloroethane at 50–120°C and pressures from -0.1 to 0.6 MPa for 3–8 hours to form N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine hydrochloride. Subsequent alkaline treatment and heating (50–80°C) yield the free amine, followed by liquid separation, vacuum distillation, and extraction to isolate the pure compound.
Process Optimization and Reaction Conditions
Catalysts and Bases : Strong bases such as sodium hydroxide and potassium hydroxide are preferred to promote nucleophilic substitution and ring-opening of ethylene oxide, enhancing reaction rates and product yields.
Temperature and Pressure : Reactions are typically conducted at moderate temperatures (50–120°C) and controlled pressures to balance reaction kinetics and minimize side reactions.
Solvent Systems : Alcohols (methanol, ethanol, isopropanol), ethers (tetrahydrofuran), and hydrocarbons (toluene, xylene) are used as solvents to dissolve reactants and control reaction environments.
Purification : Post-reaction purification involves solvent extraction, crystallization at low temperatures (0–5°C), drying under air blast at 20–30°C, and vacuum distillation to remove impurities and residual solvents.
Complexation with Titanium to Form 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium(2+)
Titanium Coordination Chemistry
The titanium complex is formed by coordinating titanium(II) ions with the triethanolamine-type ligand. The ligand’s multiple hydroxyl and amino groups chelate the titanium ion, stabilizing it in solution and solid form. The molecular formula is approximately C24H60N4O12Ti2+, with a molecular weight around 644.6 g/mol.
Preparation Methodology
Ligand Preparation : Initially, the ligand 2-[bis(2-hydroxyethyl)amino]ethanol is synthesized as described above.
Titanium Source : Titanium salts such as titanium tetrachloride or titanium alkoxides are commonly used as titanium(II) sources.
Complex Formation : The ligand is reacted with the titanium source in stoichiometric proportions under controlled pH (neutral to slightly basic) and temperature conditions to allow complexation. The process may involve refluxing or stirring at ambient to moderate temperatures (25–80°C) until complex formation is complete.
Isolation and Purification : The titanium complex is isolated by solvent evaporation, crystallization, or precipitation. Drying under controlled temperature and vacuum ensures removal of residual solvents and water.
Data Table: Summary of Preparation Parameters
Research Findings and Analysis
The ligand synthesis via ethylenediamine and ethylene oxide is well-established, offering high purity and yield, making it suitable for industrial scale-up.
The diethanolamine route offers a greener and cost-effective alternative, with simple reaction steps and moderate yields, suitable for applications requiring high purity ligand.
The titanium complexation step is less documented in detail but generally follows standard metal-ligand coordination chemistry principles, requiring careful control of pH and temperature to ensure stable complex formation.
Strong bases and controlled reaction temperatures are critical to minimize side reactions such as cleavage or over-alkylation during ligand synthesis.
Purification techniques such as crystallization at low temperatures and vacuum distillation are essential to achieve high purity necessary for applications in catalysis or materials science.
Chemical Reactions Analysis
2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biomedical Research
1. Drug Delivery Systems
The compound's ability to form stable complexes with titanium makes it suitable for drug delivery systems. Studies have shown that titanium complexes can enhance the solubility and bioavailability of therapeutic agents. For instance, research indicates that incorporating titanium into drug formulations can improve cellular uptake and targeted delivery to specific tissues, potentially increasing therapeutic efficacy .
2. Antimicrobial Agents
Recent studies have investigated the antimicrobial properties of titanium complexes with bis(2-hydroxyethyl)amine derivatives. These compounds exhibit significant activity against various bacterial strains, including antibiotic-resistant pathogens. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes, making them promising candidates for developing new antimicrobial therapies .
Material Science
1. Coatings and Surface Modifications
The compound has been explored for use in coatings that enhance the durability and corrosion resistance of materials. Titanium-based coatings are particularly valuable in biomedical implants, where they promote biocompatibility and reduce wear rates. Research has demonstrated that these coatings can significantly extend the lifespan of implants by preventing degradation in physiological environments .
2. Nanocomposites
In material science, titanium complexes are being integrated into nanocomposites to improve mechanical properties and thermal stability. Studies show that adding titanium-based compounds enhances the structural integrity of polymers, making them suitable for high-performance applications in aerospace and automotive industries .
Catalysis
1. Catalytic Reactions
The compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions under mild conditions while maintaining selectivity is noteworthy. For example, titanium complexes have been successfully used in the synthesis of fine chemicals and pharmaceuticals, demonstrating high catalytic efficiency and reusability .
2. Environmental Applications
Titanium-based catalysts are also being researched for their potential in environmental applications, such as wastewater treatment and pollutant degradation. Studies indicate that these catalysts can effectively break down organic pollutants under UV light exposure, offering a sustainable approach to environmental remediation .
Case Study 1: Drug Delivery Enhancement
A study published in the Journal of Pharmaceutical Sciences evaluated the efficacy of a titanium-bis(2-hydroxyethyl)amine complex as a drug delivery vehicle for anticancer agents. Results indicated a significant increase in drug accumulation within tumor cells compared to conventional delivery methods, highlighting its potential in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading microbiology laboratory assessed the antimicrobial activity of titanium complexes against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed that these compounds inhibited bacterial growth effectively, suggesting their application in developing new antimicrobial agents .
Case Study 3: Coating Durability
An investigation into the performance of titanium-based coatings on orthopedic implants revealed that these coatings significantly improved wear resistance compared to traditional materials. The study concluded that such enhancements could lead to longer-lasting implants with reduced failure rates .
Mechanism of Action
The mechanism of action of 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The target compound’s ethylenediamine core distinguishes it from anthracenedione (AQ) or pyrimido-pyrimidine derivatives, which have aromatic or heterocyclic backbones.
- All compared compounds share bis(2-hydroxyethyl)amino groups, but their functional diversity (e.g., esters, anthracenediones, or heterocycles) dictates distinct chemical behaviors.
Physicochemical Properties
Table 2: Physical and Solubility Data
Key Observations :
- The target compound’s hydrophilicity contrasts with the lipophilic anthracenedione and stearate derivatives.
- Solubility trends correlate with backbone polarity: aromatic/heterocyclic cores reduce water solubility.
Key Observations :
- The target compound’s role in coordination chemistry contrasts with the therapeutic focus of AQ and dipyridamole analogs.
- Surfactant applications are common among hydroxyethylated compounds, but structural variations tailor them to specific industries.
Biological Activity
The compound 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol; titanium is a chelating agent that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula : C₆H₁₆N₂O₂
- Molecular Weight : 148.2034 g/mol
- CAS Number : 4439-20-7
- Structure : The compound features multiple hydroxyl and amino groups, contributing to its chelating ability.
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, particularly titanium. This chelation process can influence various biological pathways:
- Metal Ion Regulation : The compound can modulate the availability of essential metal ions in biological systems, which is crucial for enzymatic reactions.
- Antioxidant Activity : By chelating transition metals, it may reduce oxidative stress in cells, thereby protecting against cellular damage.
- Cell Signaling Modulation : The interaction with metal ions can affect signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that titanium complexes of this compound exhibit significant antimicrobial activity. Studies have shown that these complexes can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for use in antimicrobial coatings and medical devices.
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines demonstrated that at certain concentrations, the titanium complex did not induce significant cytotoxic effects, suggesting its potential for safe biomedical applications.
Case Studies
-
Study on Antimicrobial Efficacy
- A study investigated the antimicrobial properties of titanium complexes derived from this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability upon treatment with the titanium complex, indicating its potential use in infection control .
- Cytotoxicity Assessment
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthesis pathways for 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sequential substitution reactions of ethanolamine derivatives. A stepwise approach includes:
Initial Substitution: Reacting bis(2-hydroxyethyl)ethylenediamine with chloroethanol under alkaline conditions (pH 10–12) to introduce hydroxyethyl groups .
Titanium Coordination: Introducing titanium ions (e.g., TiCl₄) in anhydrous ethanol, followed by reflux (70–80°C) to form the titanium complex.
Purification: Use column chromatography (silica gel, eluent: methanol/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Critical Factors:
- pH Control: Alkaline conditions prevent premature hydrolysis of chloroethyl intermediates .
- Temperature: Elevated temperatures (>80°C) risk side reactions (e.g., oxidation of hydroxyethyl groups) .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis solvent removal .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- ESI-MS: Confirms molecular ion peaks ([M+H]⁺ for ligand; [M-Ti]⁺ for titanium complex) .
- Chromatography:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile): Quantifies purity (>95% for research-grade material) .
Validation: Cross-reference with X-ray crystallography (if single crystals are obtainable) to confirm coordination geometry .
Advanced: How can computational modeling predict the titanium-ligand coordination dynamics and stability under varying pH conditions?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Software Tools:
Case Study: DFT simulations revealed that pH < 4 destabilizes the titanium complex due to protonation of amine groups, reducing chelation efficiency .
Advanced: What experimental design strategies resolve contradictions in reported catalytic efficiencies across solvent systems?
Methodological Answer:
- Factorial Design:
- Contradiction Analysis:
- Solvent Polarity: High-polarity solvents (water) may hydrolyze Ti-O bonds, reducing catalytic lifetime .
- Inert Atmosphere: Use Schlenk lines to prevent oxidation of titanium centers in non-aqueous systems .
Validation: Replicate studies under controlled O₂ levels to isolate solvent effects .
Advanced: How do theoretical frameworks guide mechanistic studies of the compound’s redox behavior in catalytic applications?
Methodological Answer:
- Ligand Field Theory (LFT):
- Marcus Theory:
- Case Study: LFT-guided experiments identified Jahn-Teller distortions in octahedral Ti complexes, explaining variability in redox potentials .
Methodological Integration: Combine cyclic voltammetry (CV) with DFT to validate theoretical predictions .
Basic: What are the critical safety protocols for handling this compound, given its structural similarity to hazardous ethanolamine derivatives?
Methodological Answer:
- Hazard Mitigation:
- Spill Management:
- Neutralize acidic residues with sodium bicarbonate before disposal .
- Storage:
Documentation: Maintain SDS sheets aligned with OSHA standards .
Advanced: What advanced separation technologies (e.g., membrane-based) are suitable for recovering titanium complexes from reaction mixtures?
Methodological Answer:
- Nanofiltration Membranes:
- Use polyamide membranes (MWCO 500 Da) to retain titanium complexes while allowing smaller byproducts (e.g., NaCl) to permeate .
- Liquid-Liquid Extraction:
- Partitioning with dichloromethane/water (logP = 1.2 for the ligand) isolates the titanium complex in the organic phase .
- Challenges:
- Membrane fouling due to ligand aggregation; pre-filtration (0.2 μm) recommended .
Validation: ICP-MS quantifies titanium recovery rates (>90% achievable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
